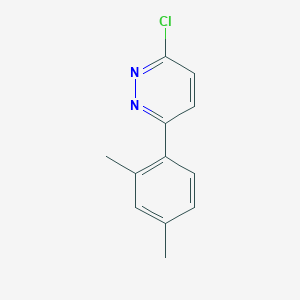

3-Chloro-6-(2,4-dimethylphenyl)pyridazine

Description

Significance of Pyridazine (B1198779) Heterocycles in Modern Chemical Research

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prominent structural motif in a vast array of biologically active compounds. Its unique electronic properties, including its π-deficient nature, contribute to its ability to engage in various non-covalent interactions with biological targets. This has led to the incorporation of the pyridazine core in pharmaceuticals exhibiting a wide range of therapeutic activities, including but not limited to antiviral, and anti-inflammatory effects. Consequently, the development of synthetic methodologies to access functionalized pyridazine derivatives remains a vibrant area of chemical research.

Overview of Halogenated Pyridazine Derivatives in Synthetic Chemistry

Halogenated pyridazines, particularly chloropyridazines, are pivotal intermediates in organic synthesis. The presence of a chlorine atom on the pyridazine ring provides a reactive handle for a multitude of chemical transformations. The electron-withdrawing nature of the pyridazine ring system facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of the chloride with a wide range of nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental in the construction of diverse molecular libraries for drug discovery and materials science.

Furthermore, the carbon-chlorine bond in chloropyridazines is amenable to participation in various transition-metal-catalyzed cross-coupling reactions. Seminal methods like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds at the chlorinated position. This versatility allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby providing a powerful tool for the synthesis of complex pyridazine-containing molecules.

A general and widely employed method for the synthesis of 3-chloropyridazines involves the treatment of the corresponding 6-substituted-pyridazin-3(2H)-ones with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.govresearchgate.net This transformation efficiently converts the hydroxyl group of the pyridazinone tautomer into a chloro substituent, yielding the desired activated intermediate for further functionalization.

Rationale for Dedicated Research on 3-Chloro-6-(2,4-dimethylphenyl)pyridazine

The specific focus on this compound stems from the strategic combination of its constituent parts. The 2,4-dimethylphenyl moiety introduces a defined steric and electronic profile to the molecule. The methyl groups can influence the compound's conformation and its interaction with biological targets, potentially leading to enhanced selectivity or potency in a medicinal chemistry context.

The chloro substituent at the 3-position, as previously discussed, serves as a versatile synthetic handle. Its reactivity allows for the systematic exploration of the chemical space around the pyridazine core. By introducing a variety of functional groups at this position through nucleophilic substitution or cross-coupling reactions, chemists can generate a library of derivatives of 6-(2,4-dimethylphenyl)pyridazine. The biological evaluation of these derivatives can then provide valuable structure-activity relationship (SAR) data, guiding the design of new therapeutic agents or functional materials. The synthesis of the precursor, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, can be achieved through the condensation of a suitable β-aroylpropionic acid with hydrazine (B178648) hydrate (B1144303). researchgate.net Subsequent chlorination would then yield the title compound, ready for further synthetic diversification.

The methodical investigation of molecules like this compound is therefore a rational approach in the quest for novel compounds with tailored properties, bridging the gap between fundamental organic synthesis and applied chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(2,4-dimethylphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-8-3-4-10(9(2)7-8)11-5-6-12(13)15-14-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKXRBZVIBQNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256267 | |

| Record name | Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64262-74-4 | |

| Record name | Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64262-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 6 2,4 Dimethylphenyl Pyridazine and Its Precursors

Strategies for the Construction of the Pyridazine (B1198779) Core

The formation of the central pyridazine ring is the foundational step in the synthesis of the target compound. Methodologies generally involve the combination of precursor fragments that assemble the six-membered diazine ring.

Cyclocondensation Reactions for Pyridazine Ring Formation

Cyclocondensation reactions are a classical and widely utilized strategy for forming heterocyclic rings, including pyridazines. researchgate.net These methods typically involve the reaction of a bifunctional precursor with hydrazine (B178648) or its derivatives to form the N-N bond and cyclize the structure.

One of the most fundamental approaches to the pyridazine ring system is the condensation of 1,4-dicarbonyl compounds with hydrazine. wikipedia.org This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. chemtube3d.com The synthesis of the parent pyridazine heterocycle can be achieved via the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.org For the synthesis of the 6-(2,4-dimethylphenyl)pyridazine scaffold, the key precursor would be a 1,4-dicarbonyl compound bearing the 2,4-dimethylphenyl moiety, such as 1-(2,4-dimethylphenyl)-butane-1,4-dione or a related 4-ketoacid. The reaction with hydrazine hydrate (B1144303), typically under heating in a suitable solvent, leads to cyclization and dehydration to form the pyridazine ring.

Table 1: Overview of Hydrazinolysis for Pyridazine Synthesis

| Feature | Description |

|---|---|

| Reactants | 1,4-Dicarbonyl Compound (e.g., 1,4-diketone, 4-ketoacid) and Hydrazine (or hydrazine hydrate) |

| Key Intermediate | Dihydropyridazine |

| Final Step | Aromatization, often via oxidation if starting from a saturated dicarbonyl compound. |

| Application | Forms the core 6-arylpyridazine structure. |

Aza-Diels-Alder reactions, particularly those with inverse electron demand, represent a powerful and highly regioselective method for constructing pyridazine rings. organic-chemistry.org This strategy involves the [4+2] cycloaddition of an electron-deficient azadiene with a dienophile. rsc.org A common approach utilizes electron-deficient 1,2,4,5-tetrazines or 1,2,3-triazines as the four-atom (C-N-N-C) component, which react with an alkyne or alkene as the two-atom component. organic-chemistry.orgrsc.org The reaction is often followed by the extrusion of a small molecule, such as nitrogen (from tetrazines) or an amine fragment, to yield the aromatic pyridazine ring. rsc.org This method offers excellent control over substituent placement and is compatible with a wide range of functional groups. organic-chemistry.org

Table 2: Aza-Diels-Alder Strategies for Pyridazine Formation

| Azadiene Component | Dienophile Component | Key Features |

|---|---|---|

| 1,2,4,5-Tetrazine | Alkynyl Sulfides | Provides highly substituted pyridazines regioselectively after denitrogenation. rsc.org |

| 1,2,3-Triazine | 1-Propynylamines | Enables regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.org |

Halogenation Approaches for Chloropyridazine Scaffolds

Introducing a chlorine atom onto the pyridazine ring is a critical step for synthesizing the target compound and for enabling further functionalization through cross-coupling reactions.

The most direct and widely employed method for synthesizing 3-chloropyridazines is the treatment of the corresponding pyridazin-3(2H)-one precursor with a chlorinating agent, most commonly phosphorous oxychloride (POCl₃). google.com For the target molecule, the immediate precursor would be 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one. This pyridazinone is readily synthesized by the cyclocondensation of a 4-oxo-4-(2,4-dimethylphenyl)butanoic acid with hydrazine.

The subsequent reaction with neat POCl₃, often at elevated temperatures, effectively replaces the hydroxyl group of the enol tautomer of the pyridazinone with a chlorine atom. google.com In some cases, additives like N,N-dimethylformamide (forming a Vilsmeier-Haack type reagent) or other bases can be used to facilitate the transformation. google.comchemicalbook.com This method is robust and provides a direct route to the desired 3-chloro-6-arylpyridazine scaffold.

Table 3: Typical Conditions for Chlorination of Pyridazinones

| Parameter | Condition |

|---|---|

| Substrate | 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |

| Additives | N,N-Dimethylformamide (optional) |

| Temperature | 75-130 °C |

| Reaction Time | 4-7 hours |

| Product | 3-Chloro-6-(2,4-dimethylphenyl)pyridazine |

Direct, regioselective chlorination of an existing 6-(2,4-dimethylphenyl)pyridazine ring presents a more complex challenge due to the electronic nature of the diazine ring. However, modern synthetic methods have been developed to achieve such transformations.

One powerful strategy involves directed metalation. This approach uses a directing group on the pyridazine ring to guide a strong base, such as a lithium amide or a complex magnesium amide like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), to deprotonate a specific C-H bond. uni-muenchen.deresearchgate.net The resulting organometallic intermediate can then be trapped with an electrophilic chlorine source (e.g., N-chlorosuccinimide (NCS) or hexachloroethane) to install the chlorine atom at the desired position. uni-muenchen.de

Alternatively, for pyridazine scaffolds containing activating groups such as an amino group, regioselective halogenation can be achieved under milder conditions. For instance, the use of Selectfluor as an oxidant in combination with a chloride salt like LiCl has been shown to effectively chlorinate 2-aminodiazines with high regioselectivity. rsc.org While not directly applicable to a simple aryl-pyridazine, this highlights that the regioselectivity of chlorination is highly dependent on the substituent pattern on the ring. rsc.org

Table 4: Regioselective Chlorination Methodologies

| Method | Reagents | Mechanism |

|---|---|---|

| Directed Magnesiation-Halogenation | 1. TMPMgCl·LiCl2. Electrophilic Cl source (e.g., C₂Cl₆) | Deprotonation at the most acidic site directed by other substituents, followed by quenching with a chlorinating agent. uni-muenchen.deresearchgate.net |

| Selectfluor-Promoted Chlorination | Selectfluor, LiCl | Used for activated substrates (e.g., aminopyridazines); proceeds via a radical process. rsc.org |

Introduction of the 2,4-Dimethylphenyl Moiety

The critical step in the synthesis of the target compound is the formation of the carbon-carbon bond between the pyridazine ring and the 2,4-dimethylphenyl group. Several modern synthetic methods are employed for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of C-C bonds. oup.com The Suzuki-Miyaura and Stille reactions are particularly relevant for the arylation of pyridazine scaffolds. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for creating a bond between an aryl or vinyl halide (or triflate) and an organoboron compound, such as a boronic acid or ester. researchgate.netorganic-chemistry.org In the context of synthesizing this compound, a common starting material is 3,6-dichloropyridazine (B152260). This substrate can undergo a selective cross-coupling reaction with (2,4-dimethylphenyl)boronic acid.

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ and a phosphine (B1218219) ligand. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is also a commonly used catalyst. oup.com A base, such as sodium carbonate, potassium carbonate, or cesium fluoride, is essential for the activation of the boronic acid in the transmetalation step. organic-chemistry.org The choice of solvent, ligand, and base can significantly influence the reaction's yield and selectivity. Dioxane, toluene (B28343), or mixtures of dimethoxyethane (DME) and water are frequently used as solvents. oup.com

A representative reaction for this transformation is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 3,6-Dichloropyridazine | (2,4-Dimethylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/Ethanol | This compound |

This table represents a typical setup for a Suzuki-Miyaura reaction. Specific conditions such as temperature and reaction time would require experimental optimization.

The selectivity of the reaction, coupling at the C6 position while leaving the C3 chlorine atom intact, is a key advantage, providing the desired product directly.

The Stille reaction provides an alternative palladium-catalyzed method for forming sp²-sp² carbon-carbon bonds. nih.gov This reaction couples an organohalide with an organotin compound (organostannane). rsc.org For the synthesis of this compound, the reaction would involve coupling 3,6-dichloropyridazine with (2,4-dimethylphenyl)tributylstannane.

The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. nih.gov A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. rsc.org However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are notable drawbacks. liberty.edu

Catalyst systems often consist of a palladium source, such as Pd(OAc)₂, and a phosphine ligand like XPhos. liberty.edu The reaction is typically carried out in a non-polar aprotic solvent like toluene or THF.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 3,6-Dichloropyridazine | (2,4-Dimethylphenyl)tributylstannane | Pd(OAc)₂ / XPhos | t-BuOH | This compound |

This table illustrates a potential Stille coupling approach. The choice of catalyst, ligand, and conditions is crucial for reaction efficiency.

Nucleophilic Aromatic Substitution with Aryl Nucleophiles

Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for introducing aryl groups onto electron-deficient heterocyclic rings like pyridazine. nih.gov The presence of two electron-withdrawing nitrogen atoms in the pyridazine ring activates the carbon atoms, particularly those bearing a halogen, towards nucleophilic attack. thieme-connect.de

In this approach, a potent aryl nucleophile, such as an aryl Grignard reagent (e.g., 2,4-dimethylphenylmagnesium bromide) or an aryllithium species, can displace a chloride ion from 3,6-dichloropyridazine. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which then eliminates the leaving group to restore aromaticity. nih.gov

However, controlling the regioselectivity can be challenging, as both chlorine atoms are susceptible to substitution. Reaction conditions such as temperature, solvent, and the nature of the nucleophile must be carefully controlled to favor monosubstitution. The reaction of unprotected benzoic acids with Grignard reagents via an SNAr mechanism has been reported, showcasing the utility of these powerful nucleophiles. oup.com

Friedel-Crafts Acylation Followed by Subsequent Cyclization and Modification

An alternative strategy involves constructing the pyridazine ring with the aryl moiety already attached. This can be achieved through a sequence starting with a Friedel-Crafts acylation.

The synthesis begins with the Friedel-Crafts acylation of a suitable aromatic substrate, in this case, m-xylene, with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms 4-(2,4-dimethylphenyl)-4-oxobutanoic acid.

This γ-keto acid is then cyclized by condensation with hydrazine hydrate (N₂H₄·H₂O), typically in a solvent like ethanol, to form the pyridazinone precursor, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.

The final step is the conversion of the pyridazinone to the target 3-chloropyridazine (B74176) derivative. This is a standard transformation achieved by treating the pyridazinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction replaces the hydroxyl group of the pyridazinone tautomer with a chlorine atom.

| Step | Starting Material | Reagent(s) | Product |

| 1. Friedel-Crafts Acylation | m-Xylene | Succinic anhydride, AlCl₃ | 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid |

| 2. Cyclization | 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid | Hydrazine hydrate | 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one |

| 3. Chlorination | 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one | Phosphorus oxychloride (POCl₃) | This compound |

This table outlines the multi-step synthesis via the Friedel-Crafts acylation route.

Solid-Phase Organic Synthesis (SPOS) Techniques for Pyridazine Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the high-throughput synthesis of compound libraries for drug discovery and materials science. oup.com The development of SPOS methods for pyridazine derivatives allows for the rapid generation of diverse analogues.

One strategy involves immobilizing a pyridazine scaffold onto a solid support, such as a Wang resin. For instance, 3,6-dichloropyridazine can be attached to the resin via nucleophilic substitution of one of the chlorine atoms with the alcoholate of the Wang resin. The resin-bound chloropyridazine can then undergo further functionalization, such as a Suzuki cross-coupling reaction with various arylboronic acids. After the desired modifications are complete, the final product, in this case, a 6-arylpyridazin-3(2H)-one, is cleaved from the resin, typically under acidic conditions.

Another approach utilizes a traceless linker strategy. For example, a 3(2H)-pyridazinone can be attached to a dihydropyran (DHP)-linked polystyrene resin. This allows for subsequent palladium-catalyzed reactions on the pyridazine ring. The final product is then cleaved from the support, leaving no trace of the linker. nih.gov These solid-phase methods are highly amenable to automation and parallel synthesis, facilitating the efficient exploration of the chemical space around the pyridazine core.

| Support | Linkage Strategy | Key Reaction on Solid Phase | Cleavage | Product Type |

| Wang Resin | Nucleophilic substitution | Suzuki Coupling | Acidic (e.g., TFA) | 6-Arylpyridazin-3(2H)-ones |

| DHP-linked Resin | Acid-catalyzed addition | Suzuki Coupling | Retro-ene transformation | 4,5- and 5,6-Diaryl-3(2H)-pyridazinones |

This table summarizes two reported SPOS strategies for pyridazinone derivatives.

On-Resin Cross-Coupling and Derivatization for Parallel Synthesis

Once the 3-chloropyridazine intermediate is immobilized on a solid support, it becomes a versatile scaffold for diversification using various chemical transformations, particularly palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-chlorine bond, making it an excellent substrate for reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.gov

The Suzuki-Miyaura cross-coupling is particularly well-suited for parallel synthesis due to the commercial availability of a vast array of boronic acids and the relatively mild reaction conditions. A resin-bound 3-chloropyridazine can be reacted with different boronic acids in separate reaction vessels to generate a library of 3-aryl or 3-heteroaryl pyridazine derivatives.

Reaction Scheme: On-Resin Suzuki-Miyaura Coupling (General representation)

This high-throughput approach allows for the rapid generation of numerous analogues from a single immobilized intermediate. Following the cross-coupling reaction, the desired products are cleaved from the resin, and purification is significantly simplified as the excess reagents and catalyst byproducts are washed away from the resin-bound product prior to cleavage.

Table 2: Examples of On-Resin Cross-Coupling Reactions for Pyridazine Derivatization This table is based on analogous reactions reported in the literature for solution-phase synthesis. nih.govnih.gov

| Coupling Reaction | Reagent | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-pyridazine |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | 3-Aryl-pyridazine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 3-Alkynyl-pyridazine |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand / Base | 3-Amino-pyridazine |

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound Analogues

Selectivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precise control over the arrangement of atoms and functional groups. In the synthesis of this compound and its analogues, several aspects of selectivity are pertinent.

Regioselectivity in Pyridazine Ring Formation: The formation of the core pyridazine ring often involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine. When unsymmetrical dicarbonyl precursors are used, the reaction can potentially yield two different regioisomers. The chemo- and regioselectivity of these condensations can be controlled by the nature of the substituents on the dicarbonyl compound and the reaction conditions. urfu.ru For instance, in the reaction of 1,2,4-triketone analogues with hydrazines, the direction of the initial nucleophilic attack can be switched depending on the electronic and steric properties of the substituents, as well as reaction temperature and pH. urfu.ru Achieving high regioselectivity is crucial for ensuring the unambiguous synthesis of the desired pyridazine isomer.

Chemoselectivity in Cross-Coupling Reactions: When synthesizing analogues that contain multiple reactive sites, chemoselectivity becomes paramount. For instance, a pyridazine precursor might possess multiple halide substituents (e.g., -Cl, -Br) or other leaving groups like triflates (-OTf) or fluorosulfates (-OSO₂F). The relative reactivity of these groups in palladium-catalyzed cross-coupling reactions can be exploited for stepwise functionalization. Experimental studies on related heterocyclic systems have established a general order of reactivity: -Br ≥ -OTf > -OSO₂F > -Cl. nih.gov

This differential reactivity allows for the selective reaction at one position while leaving another intact for subsequent transformations. For example, a 3-bromo-6-chloropyridazine (B1371976) derivative could undergo a Suzuki coupling selectively at the more reactive C-Br bond, with the C-Cl bond remaining available for a second, different coupling reaction. This strategy provides a powerful tool for the controlled synthesis of highly substituted and complex pyridazine analogues.

Stereoselectivity: While the core this compound molecule is achiral, the introduction of chiral substituents or the creation of stereocenters during its derivatization necessitates control over stereoselectivity. For analogues with stereocenters, employing chiral catalysts, auxiliaries, or starting materials is essential to control the three-dimensional arrangement of the final product, which is often critical for its biological activity.

Chemical Reactivity and Derivatization Strategies of 3 Chloro 6 2,4 Dimethylphenyl Pyridazine

Transformations at the Chlorine Atom

The chlorine atom at the 3-position of the pyridazine (B1198779) ring is the primary site for functionalization. Its replacement allows for the introduction of a wide variety of substituents, enabling the synthesis of diverse derivatives.

Nucleophilic Displacement Reactions

The C-Cl bond in 3-chloro-6-arylpyridazines is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine, which serves as a good leaving group.

3-Chloro-6-(2,4-dimethylphenyl)pyridazine is expected to react with various primary and secondary amines to yield the corresponding 3-amino-6-(2,4-dimethylphenyl)pyridazine derivatives. This nucleophilic substitution typically proceeds by heating the chloropyridazine with an excess of the amine, which can also act as the solvent and base to neutralize the HCl formed during the reaction. In related systems, such as 3-bromo-6-chloroimidazo[1,2-b]pyridazine, amination at the 6-position occurs in high yields when heated with amines in a solvent like DMSO. researchgate.net This suggests that similar conditions would be effective for the amination of this compound.

Table 1: Representative Amination Reactions of Analogous 6-Halo-Imidazo[1,2-b]pyridazines Data based on reactions of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, illustrating the expected reactivity.

| Amine Nucleophile | Product | Yield (%) |

| Aniline | 3-Bromo-6-(phenylamino)imidazo[1,2-b]pyridazine | 95 |

| 4-Fluoroaniline | 3-Bromo-6-(4-fluorophenylamino)imidazo[1,2-b]pyridazine | 94 |

| Morpholine | 3-Bromo-6-(morpholin-4-yl)imidazo[1,2-b]pyridazine | 92 |

| Piperidine | 3-Bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | 90 |

The reaction of 3-chloropyridazines with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of hydrazinopyridazine derivatives. nih.gov Refluxing this compound with hydrazine hydrate in a suitable solvent, such as ethanol or dioxane, would displace the chlorine atom to form 3-Hydrazino-6-(2,4-dimethylphenyl)pyridazine. nih.govheteroletters.org These hydrazino derivatives are versatile intermediates themselves, capable of undergoing further reactions, such as condensation with ketones or aldehydes to form hydrazones, or cyclization to create fused heterocyclic systems. nih.govnih.gov For instance, the reaction of 3-chloro-6-hydrazinylpyridazine with ketones like acetone or 1-phenylethanone readily yields the corresponding hydrazone derivatives. nih.govnih.gov

Table 2: Formation of Hydrazino Derivatives from Analogous Chloropyridazines Illustrative examples based on established pyridazine chemistry.

| Starting Material | Reagent | Product | Solvent | Condition |

| 3-Chloro-6-phenylpyridazine | Hydrazine Hydrate | 3-Hydrazino-6-phenylpyridazine | Dioxane | Reflux |

| 3-Chloro-6-hydrazinylpyridazine | Acetone | 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine | Acetone | Reflux |

| 3-Chloro-6-hydrazinylpyridazine | 1-Phenylethanone | 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine | Ethanol | Reflux |

Palladium-Catalyzed Functionalization of the C-Cl Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to heteroaryl chlorides, including chloropyridazines. researchgate.netuwindsor.ca These reactions offer a versatile method for introducing aryl, alkyl, or alkynyl groups at the 3-position of the pyridazine ring, a transformation not easily achieved by classical nucleophilic substitution.

The most common of these is the Suzuki-Miyaura coupling, which involves the reaction of the chloropyridazine with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base. acs.orgnih.gov This would allow for the synthesis of 3-aryl-6-(2,4-dimethylphenyl)pyridazines. Other palladium-catalyzed reactions such as the Buchwald-Hartwig amination provide an alternative route to aminated pyridazines, often under milder conditions than direct nucleophilic substitution. researchgate.netorgsyn.org The reactivity of aryl chlorides in these couplings is generally lower than bromides or iodides, but the use of specialized phosphine (B1218219) ligands can overcome this limitation. uwindsor.ca

Reactions Involving the Pyridazine Ring System

Electrophilic Aromatic Substitution on the Pyridazine Nucleus

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This inherent electronic property makes the ring highly deactivated towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. The nitrogen atoms would also be protonated or coordinate to the Lewis acid catalysts typically used in these reactions, further deactivating the ring. wuxiapptec.com

Therefore, direct electrophilic attack on the pyridazine core of this compound is highly unlikely. Instead, any electrophilic substitution would be expected to occur on the electron-rich 2,4-dimethylphenyl ring. The methyl groups are activating and ortho-, para-directing. Consequently, an electrophile would likely add to the positions ortho or para to the methyl groups on the phenyl ring, rather than on the pyridazine nucleus.

Ring-Opening and Rearrangement Reactions of the Pyridazine Core

The pyridazine ring is an aromatic, electron-deficient heterocycle. This aromaticity confers significant stability to the ring system. Consequently, ring-opening and rearrangement reactions of the pyridazine core in compounds like this compound are not common and typically require harsh reaction conditions or the presence of specific activating groups that are not present in the parent molecule. The electron-withdrawing nature of the two adjacent nitrogen atoms makes the pyridazine ring resistant to electrophilic attack and oxidative cleavage.

While there is a lack of specific literature detailing ring-opening or rearrangement reactions for this compound, general principles of heterocyclic chemistry suggest that such transformations would be energetically unfavorable. Nucleophilic attack, while more plausible due to the ring's electron-deficient character, typically results in the substitution of the labile chlorine atom at the C3 position rather than a cleavage of the N-N or C-N bonds within the ring. Therefore, for practical synthetic applications, the pyridazine core of this molecule is generally considered a stable scaffold upon which other transformations are performed.

Annulation Reactions for Fused Heterocyclic Systems

A prominent strategy for derivatizing this compound involves annulation reactions, where a new ring is fused to the pyridazine core. The chlorine atom at the C3 position is a key functional handle, serving as an excellent leaving group for nucleophilic substitution, which is often the initial step in these cyclization strategies. This approach allows for the synthesis of a diverse range of polycyclic heterocyclic systems with potential applications in medicinal chemistry and materials science.

The synthesis of pyrazolo[3,4-d]pyridazine derivatives from this compound can be envisioned through a two-step sequence. The first step involves the nucleophilic displacement of the C3-chloro group with hydrazine hydrate. This reaction typically proceeds under reflux in a suitable solvent like ethanol or dioxane to yield the corresponding 3-hydrazinyl-6-(2,4-dimethylphenyl)pyridazine intermediate.

In the second step, this hydrazinyl intermediate can undergo a condensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone or malondialdehyde, to construct the fused pyrazole ring. nih.gov The reaction is usually catalyzed by a few drops of acid and involves the formation of a hydrazone followed by an intramolecular cyclization and dehydration to afford the final pyrazolopyridazine product. This versatile method allows for the introduction of various substituents on the newly formed pyrazole ring by choosing appropriately substituted 1,3-dicarbonyl reagents.

Table 1: Proposed Synthesis of Pyrazolopyridazines

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | Hydrazine hydrate | Reflux in ethanol | 3-Hydrazinyl-6-(2,4-dimethylphenyl)pyridazine |

The construction of the triazolo[4,3-b]pyridazine scaffold can be achieved more directly. A common and efficient method involves the reaction of a 3-chloro-6-arylpyridazine with an aroylhydrazide (a benzoic hydrazide derivative) in a high-boiling solvent such as n-butanol or in the presence of a base. This reaction proceeds via an initial nucleophilic substitution of the chlorine atom by the terminal nitrogen of the hydrazide, followed by an intramolecular cyclization and dehydration to yield the fused triazole ring.

This one-pot synthesis is advantageous as it avoids the isolation of the intermediate hydrazinylpyridazine. The reaction of this compound with various substituted benzoic hydrazides would lead to a library of 3-aryl-6-(2,4-dimethylphenyl)- araijournal.comresearchgate.nettriazolo[4,3-b]pyridazines, allowing for the exploration of structure-activity relationships by modifying the substituent on the new aryl ring.

Table 2: Synthesis of Triazolopyridazines

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Benzoic hydrazide | Reflux in n-butanol | 6-(2,4-Dimethylphenyl)-3-phenyl- araijournal.comresearchgate.nettriazolo[4,3-b]pyridazine |

The synthesis of imidazo[1,2-b]pyridazines from 3-chloropyridazine (B74176) precursors is a well-established transformation. A prevalent method is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone. araijournal.comresearchgate.net Therefore, a synthetic route starting from this compound would first require the conversion of the C3-chloro group to an amino group. This can be achieved through nucleophilic aromatic substitution with ammonia, often at elevated temperatures and pressures.

The resulting 3-amino-6-(2,4-dimethylphenyl)pyridazine can then be reacted with an α-bromoketone, such as phenacyl bromide, in the presence of a mild base like sodium bicarbonate. araijournal.com The reaction proceeds via alkylation of the most nucleophilic ring nitrogen (N1), followed by an intramolecular cyclization and dehydration to furnish the imidazo[1,2-b]pyridazine core. The choice of α-bromoketone allows for the introduction of diverse substituents at the C2 position of the fused imidazole ring.

Table 3: Proposed Synthesis of Imidazopyridazines

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | Aqueous Ammonia | 130 °C, Sealed vessel | 3-Amino-6-(2,4-dimethylphenyl)pyridazine |

Modifications of the 2,4-Dimethylphenyl Substituent

Beyond the reactions of the pyridazine ring, the 2,4-dimethylphenyl substituent offers another site for chemical modification, primarily through reactions targeting the aryl ring.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the reactivity of the 2,4-dimethylphenyl ring in this compound is influenced by competing electronic effects. The two methyl groups on the phenyl ring are electron-donating and act as ortho- and para-directing activators for EAS. Conversely, the 6-substituted pyridazine ring is strongly electron-withdrawing due to the electronegativity of its nitrogen atoms, which deactivates the attached phenyl ring towards electrophilic attack.

This deactivation means that EAS reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the 2,4-dimethylphenyl ring would require more vigorous conditions (e.g., higher temperatures, stronger Lewis acids) than for a simple xylene molecule. The regioselectivity of the substitution will be directed by the activating methyl groups to the positions ortho and para to them. In this specific case, the available positions on the 2,4-dimethylphenyl ring are 3, 5, and 6.

Position 5: This position is ortho to the methyl group at C4 and meta to the methyl group at C2. It is strongly activated.

Position 3: This position is ortho to the methyl group at C2 and meta to the methyl group at C4. It is also strongly activated.

Position 6: This position is ortho to the pyridazine ring and para to the methyl group at C2. Steric hindrance from the adjacent pyridazine ring might disfavor substitution at this position.

Therefore, electrophilic attack is most likely to occur at positions 3 and 5. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 3-Chloro-6-(2,4-dimethyl-5-nitrophenyl)pyridazine and 3-Chloro-6-(2,4-dimethyl-3-nitrophenyl)pyridazine, with the reaction proceeding much slower than for xylene itself.

Functional Group Transformations on Alkyl Moieties (e.g., Oxidation, Halogenation)

The 2,4-dimethylphenyl substituent of the core molecule provides reactive sites for functional group transformations, primarily at the benzylic positions of the methyl groups. These transformations, such as oxidation and halogenation, can introduce new functionalities, paving the way for further derivatization.

Oxidation: The methyl groups attached to the phenyl ring are susceptible to oxidation to form aldehydes, carboxylic acids, or diols, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO4) can typically oxidize benzylic methyl groups to carboxylic acids. researchgate.netresearchgate.net For a more controlled oxidation to the aldehyde stage, reagents like selenium dioxide (SeO2) are often employed. nih.govsemanticscholar.org The reaction with SeO2 is particularly useful for introducing a formyl group, which can then be used in a variety of subsequent reactions. nih.gov The presence of two methyl groups on the phenyl ring raises the issue of regioselectivity, and controlling the extent of oxidation to achieve mono- or di-oxidation can be challenging.

Interactive Data Table: Oxidation of Alkyl Moieties

| Oxidizing Agent | Target Functional Group | Typical Conditions | Expected Product(s) |

| KMnO4 | Carboxylic Acid | Aqueous, heat | 3-Chloro-6-(2,4-dicarboxyphenyl)pyridazine |

| SeO2 | Aldehyde | Dioxane, reflux | 3-Chloro-6-(2-formyl-4-methylphenyl)pyridazine and/or 3-Chloro-6-(4-formyl-2-methylphenyl)pyridazine |

Halogenation: Benzylic halogenation, particularly bromination, of the methyl groups can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. youtube.comchadsprep.comyoutube.com This reaction proceeds via a free radical mechanism and is highly selective for the benzylic position due to the stability of the resulting benzylic radical. youtube.comchadsprep.com The introduction of a halogen atom, such as bromine, provides a handle for further nucleophilic substitution or cross-coupling reactions. Similar to oxidation, achieving selective mono- or di-halogenation would require careful control of the reaction stoichiometry and conditions.

Interactive Data Table: Halogenation of Alkyl Moieties

| Halogenating Agent | Target Functional Group | Typical Conditions | Expected Product(s) |

| NBS, AIBN/light | Benzylic Bromide | CCl4, reflux | 3-Chloro-6-(2-(bromomethyl)-4-methylphenyl)pyridazine and/or 3-Chloro-6-(4-(bromomethyl)-2-methylphenyl)pyridazine |

Metal-Catalyzed Coupling Reactions at Aryl Positions

The chloro substituent at the 3-position of the pyridazine ring serves as an excellent handle for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds between the pyridazine core and various aryl or vinyl boronic acids or esters. nih.govnih.govresearchgate.netrsc.org The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand, and a base like Na2CO3 or K2CO3. nih.govnih.gov The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally gives good to excellent yields. nih.govnih.gov For this compound, this reaction would allow for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridazine ring.

Heck Coupling: The Heck reaction provides a method for the arylation of alkenes. researchgate.netresearchgate.netnih.govorganic-chemistry.org In the context of this compound, the chloro group can be coupled with various alkenes in the presence of a palladium catalyst and a base to form 3-alkenyl-6-(2,4-dimethylphenyl)pyridazine derivatives. researchgate.netresearchgate.net This reaction is valuable for introducing unsaturated side chains onto the pyridazine core.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds. wikipedia.orgnih.govacsgcipr.orgyoutube.com It allows for the coupling of the 3-chloro position of the pyridazine with a wide variety of primary and secondary amines, including anilines and heterocyclic amines. wikipedia.orgnih.govnih.gov The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base such as sodium tert-butoxide. youtube.com This reaction is instrumental in synthesizing N-aryl and N-heteroaryl pyridazine derivatives.

Interactive Data Table: Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Base | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 or Pd(OAc)2/phosphine | Na2CO3, K2CO3 | 3-Aryl-6-(2,4-dimethylphenyl)pyridazine |

| Heck | Alkene (e.g., acrylate) | Pd(OAc)2/PPh3 | Et3N | 3-Alkenyl-6-(2,4-dimethylphenyl)pyridazine |

| Buchwald-Hartwig | Amine | Pd2(dba)3/XPhos | NaOtBu | 3-Amino-6-(2,4-dimethylphenyl)pyridazine |

Spectroscopic and Structural Elucidation of 3 Chloro 6 2,4 Dimethylphenyl Pyridazine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and the connectivity of atoms.

The ¹H NMR spectrum of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine is expected to show distinct signals corresponding to the protons on the pyridazine (B1198779) and dimethylphenyl rings. The pyridazine ring protons, being in an electron-deficient aromatic system, would appear in the downfield region. Specifically, the two adjacent protons on the pyridazine ring are expected to appear as doublets due to coupling with each other.

For the 2,4-dimethylphenyl group, three aromatic protons would be observed. The proton ortho to the pyridazine substituent and meta to the two methyl groups would likely appear as a singlet or a narrowly split signal. The proton meta to the pyridazine ring and ortho to a methyl group would be a doublet, and the proton para to the pyridazine ring and ortho to a methyl group would also be a doublet. The two methyl groups (at positions 2 and 4) would give rise to two distinct singlets in the upfield (aliphatic) region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridazine-H | ~7.6 - 8.0 | Doublet |

| Pyridazine-H | ~7.8 - 8.2 | Doublet |

| Dimethylphenyl-H (ortho) | ~7.2 - 7.4 | Singlet/Doublet |

| Dimethylphenyl-H (meta) | ~7.1 - 7.3 | Doublet |

| Dimethylphenyl-H (para) | ~7.0 - 7.2 | Doublet |

| Methyl-H (C2) | ~2.3 - 2.5 | Singlet |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 12 distinct signals are expected, corresponding to the 12 carbon atoms in the structure. The carbon atoms of the pyridazine ring would resonate at lower field due to the electronegativity of the nitrogen atoms. The carbon atom bonded to the chlorine (C3) would be significantly shifted. Similarly, the carbon atom attached to the dimethylphenyl group (C6) would also show a characteristic shift. The carbons of the dimethylphenyl ring will appear in the aromatic region, with the quaternary carbons (those attached to the pyridazine and methyl groups) typically showing lower intensity. The two methyl carbons will appear at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridazine C3 (C-Cl) | ~155 - 160 |

| Pyridazine C6 (C-Aryl) | ~158 - 163 |

| Pyridazine C4/C5 | ~125 - 135 |

| Dimethylphenyl C1 (C-Pyridazine) | ~135 - 140 |

| Dimethylphenyl C2/C4 (C-CH₃) | ~138 - 142 |

| Dimethylphenyl Aromatic CH | ~128 - 132 |

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would confirm the connectivity between the adjacent protons on the pyridazine ring and the coupled protons on the dimethylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign the signals of the protonated carbons on both aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic rings and the methyl groups, C=C and C=N stretching vibrations from the pyridazine and phenyl rings, and the C-Cl stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Pyridazine C=N | Stretching | 1580 - 1650 |

The specific pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) would be unique to this compound and its specific substitution pattern.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁ClN₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) that confirms its exact mass and molecular formula. Due to the presence of chlorine, the molecular ion peak would appear as a characteristic isotopic pattern (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Loss of a chlorine radical (·Cl).

Loss of a methyl radical (·CH₃).

Cleavage of the bond between the two aromatic rings.

Retro-Diels-Alder reaction on the pyridazine ring, leading to the expulsion of N₂. growingscience.comresearchgate.net

These fragmentation patterns help to confirm the identity and structural components of the molecule.

X-ray Crystallography for Solid-State Structural Conformation and Bond Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related analogues like 3-Chloro-6-hydrazinylpyridazine derivatives allows for a well-founded prediction of its structural features. nih.govnih.govresearchgate.net

It is expected that the pyridazine and the 2,4-dimethylphenyl rings would be largely planar. A key structural parameter would be the dihedral angle between the mean planes of these two rings. In analogous structures, this angle can vary, influencing the degree of conjugation between the rings. nih.govnih.gov The presence of the methyl group at the ortho position of the phenyl ring might induce some steric hindrance, causing a significant twist between the two rings.

In the crystal lattice, molecules could be stabilized by intermolecular interactions such as π–π stacking between the electron-deficient pyridazine rings and the electron-rich dimethylphenyl rings of adjacent molecules. nih.gov The specific bond lengths and angles would be consistent with an aromatic sp² hybridized system, with the C-Cl bond length being a key parameter for comparison.

Table 4: Representative Crystallographic Data from a 3-Chloro-pyridazine Analogue

| Parameter | Description | Typical Value |

|---|---|---|

| Dihedral Angle | Angle between pyridazine and phenyl rings | 5° - 40° nih.govnih.gov |

| π–π Stacking Distance | Centroid-to-centroid distance between rings | ~3.6 - 3.9 Å nih.gov |

| C-Cl Bond Length | Length of the carbon-chlorine bond | ~1.74 Å |

This comprehensive structural analysis confirms the identity and spatial arrangement of this compound.

Theoretical and Computational Investigations of 3 Chloro 6 2,4 Dimethylphenyl Pyridazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine. These computations reveal the distribution of electrons within the molecule, which in turn dictates its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. By approximating the electron density, DFT calculations can accurately predict various molecular properties. Typically, a hybrid functional such as B3LYP is combined with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

These studies can determine the optimized molecular geometry, vibrational frequencies, and electronic energies. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP map would likely indicate negative potential (red and yellow regions) around the nitrogen atoms of the pyridazine (B1198779) ring and the chlorine atom, highlighting these areas as potential sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties using DFT

| Property | Value |

|---|---|

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| Ionization Potential | (Value in eV) |

Note: The values in this table are illustrative and would be generated from specific DFT calculations.

Molecular Orbital Analysis and Frontier Orbitals

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be primarily located on the electron-rich 2,4-dimethylphenyl ring and the pyridazine ring, while the LUMO is likely distributed over the electron-deficient pyridazine ring, particularly influenced by the electron-withdrawing chlorine atom. Analysis of these orbitals helps in predicting the molecule's behavior in various chemical reactions, such as nucleophilic and electrophilic substitutions.

Table 2: Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | (Calculated Value) |

| LUMO | (Calculated Value) |

Note: These values are representative and would be the output of quantum chemical software.

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bond connecting the pyridazine and the 2,4-dimethylphenyl rings. Conformational analysis is performed to identify the most stable arrangement of the molecule (the global energy minimum) and other low-energy conformers.

This is typically achieved by systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step. The resulting potential energy surface reveals the rotational barriers and the preferred spatial orientation of the rings. Due to steric hindrance from the ortho-methyl group and the chlorine atom, it is anticipated that the two rings will not be coplanar in the lowest energy conformation. The dihedral angle in the energy-minimized structure is a key parameter determined from these calculations.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful toolkit for mapping out the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This is particularly useful for understanding reactions such as nucleophilic aromatic substitution at the chlorine-bearing carbon of the pyridazine ring.

For instance, the reaction with a nucleophile can be modeled to determine whether it proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer complex. The activation energy for the reaction can be calculated, providing a quantitative measure of the reaction rate. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism.

Molecular Modeling for Structure-Based Design Principles

Molecular modeling techniques are invaluable for designing new molecules with desired properties, based on the structure of this compound.

Ligand-Based Pharmacophore Modeling for Analogue Design

In the absence of a known biological target structure, ligand-based pharmacophore modeling can be employed to design new analogues. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Starting with the computationally determined low-energy conformer of this compound, a pharmacophore model can be generated. This model would identify key chemical features such as hydrogen bond acceptors (the pyridazine nitrogens), hydrophobic regions (the dimethylphenyl group), and aromatic rings. This pharmacophoric map can then be used to screen virtual libraries of compounds to identify molecules with similar features, or to guide the chemical synthesis of new derivatives with potentially enhanced activity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics and thermodynamic properties of molecules. In the context of this compound, MD simulations are instrumental in exploring its conformational landscape, which is defined by the spatial arrangements of its atoms that can be interconverted by rotation about single bonds.

To perform a molecular dynamics simulation for conformational sampling, a suitable force field is required. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For pyridazine derivatives, force fields such as COMPASS or general-purpose force fields like AMBER and CHARMM can be employed, though parameterization for the specific topology of this compound may be necessary to ensure accuracy. ntnu.no The process typically begins with the generation of an initial 3D structure of the molecule, which is then placed in a simulation box, often filled with a solvent like water to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values and stabilized.

Once the system is equilibrated, a production MD simulation is run for a significant length of time (typically nanoseconds to microseconds) to generate a trajectory of the molecule's motion. This trajectory is a record of the positions and velocities of all atoms at discrete time steps. Analysis of this trajectory allows for the characterization of the conformational space. A key aspect of this analysis is the examination of the dihedral angle distribution for the rotatable bond between the two rings. By plotting the frequency of different dihedral angles observed during the simulation, one can identify the most populated (and thus, most stable) conformational states.

The results from such simulations can be used to construct a potential of mean force (PMF) or a free energy landscape along the dihedral angle coordinate. This landscape provides a quantitative measure of the relative free energies of different conformations and the energy barriers that separate them.

Table 1: Illustrative Simulation Parameters for Conformational Sampling of this compound

| Parameter | Value |

| Force Field | COMPASS |

| Solvent | Explicit Water (TIP3P model) |

| Simulation Box | Cubic, 10 Å buffer |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

| Simulation Time | 500 ns |

| Time Step | 2 fs |

| Non-bonded Cutoff | 12 Å |

Table 2: Hypothetical Conformational Analysis Results from Molecular Dynamics Simulations

| Conformational State | Dihedral Angle Range (°) | Population (%) | Relative Free Energy (kcal/mol) |

| Conformer A (Global Minimum) | -30 to 30 | 65 | 0.00 |

| Conformer B | 150 to 180 | 25 | 0.85 |

| Transition State | ~90 | <1 | 3.50 |

| Other Conformations | Remainder | 10 | >1.50 |

These tables are hypothetical and serve to illustrate the type of data that would be generated from a molecular dynamics study. The actual values would depend on the specific force field parameters and simulation conditions used. The population of different conformational states and the energy barriers between them are critical pieces of information for understanding the molecule's dynamic behavior and its potential to interact with biological targets or other molecules. Molecular dynamics simulations, therefore, provide a detailed, atomistic view of the conformational preferences of this compound, which is complementary to experimental methods and other computational techniques.

Emerging Research Frontiers and Future Prospects for 3 Chloro 6 2,4 Dimethylphenyl Pyridazine Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of pyridazine (B1198779) derivatives has traditionally involved methods that can be hazardous and environmentally taxing. rasayanjournal.co.in In response, the principles of green chemistry are being increasingly integrated into synthetic methodologies to mitigate environmental impact, reduce waste, and enhance safety and efficiency. rasayanjournal.co.intandfonline.com For the synthesis of 3-chloro-6-(2,4-dimethylphenyl)pyridazine and related compounds, research is shifting towards more sustainable practices.

Key green chemistry approaches being explored include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and lead to purer products, thereby simplifying workup procedures. rasayanjournal.co.inresearchgate.net

Use of Greener Solvents: Ionic liquids are being investigated as environmentally benign reaction media. rasayanjournal.co.insioc-journal.cn They can act as both solvent and catalyst, are often recyclable, and can lead to improved yields and reaction rates compared to conventional volatile organic solvents. sioc-journal.cn

Catalytic Reactions: The development of efficient catalysts, including metal-free options, reduces the need for stoichiometric reagents and minimizes waste. organic-chemistry.org Metal-free protocols, in particular, offer a sustainable and cost-effective alternative to some traditional metal-catalyzed reactions. organic-chemistry.org

Solventless and Mechanical Methods: Performing reactions in the absence of solvents or using techniques like ball milling offers cleaner reaction profiles, high yields, and simplified product separation. rasayanjournal.co.in

These modern methods stand in contrast to traditional synthesis which often relies on hazardous reagents and generates significant waste. rasayanjournal.co.in The adoption of greener approaches not only aligns with environmental goals but also offers economic benefits through increased efficiency and reduced disposal costs. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyridazine Derivatives

| Feature | Conventional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often uses volatile and hazardous organic solvents. | Employs safer solvents like ionic liquids, water, or solvent-free conditions. rasayanjournal.co.insioc-journal.cn |

| Energy Input | Typically relies on prolonged heating with conventional methods. | Utilizes energy-efficient techniques like microwave irradiation. researchgate.net |

| Catalysis | May use stoichiometric or toxic reagents. | Focuses on highly efficient and recyclable catalysts, including metal-free options. organic-chemistry.org |

| Reaction Time | Can range from hours to several days. sioc-journal.cn | Significantly reduced, often to minutes or a few hours. sioc-journal.cn |

| Yield & Purity | Variable, often requiring extensive purification. | Generally provides higher yields and cleaner product profiles. rasayanjournal.co.in |

| Waste Generation | Can produce substantial amounts of byproducts and waste. | Aims for high atom economy and minimal waste generation. sioc-journal.cn |

Exploration of this compound in Advanced Materials Science (e.g., Organic Semiconductors)

The unique electronic properties of the pyridazine ring make it a promising scaffold for the development of advanced organic materials. nih.govliberty.edu Pyridazines are electron-deficient aromatic heterocycles, a characteristic that is highly desirable for applications in organic electronics. nih.gov The research into this compound and its analogues is expanding into the realm of materials science, particularly in the design of organic semiconductors. liberty.edu

Pyridazine derivatives are being investigated for their potential in:

Organic Light-Emitting Diodes (OLEDs): The electron-accepting nature of the pyridazine core makes it a suitable component in donor-acceptor (D-A) type molecules. nih.gov These molecules can exhibit properties like Thermally Activated Delayed Fluorescence (TADF), which is crucial for creating highly efficient OLEDs. nih.gov

Organic Field-Effect Transistors (OFETs): As organic semiconductors, pyridazine-based compounds have the potential to be used as the active material in OFETs, which are key components of flexible electronics and sensors. liberty.edusigmaaldrich.com

Organic Photovoltaics (OPVs): The tunable electronic properties of pyridazines allow for the design of materials with specific energy levels (HOMO/LUMO) suitable for use in the active layers of solar cells.

The planar structure of many pyridazine compounds facilitates molecular packing and charge transport, which are critical for semiconductor performance. liberty.edu By modifying the substituents on the pyridazine ring, such as the 2,4-dimethylphenyl group in the target compound, researchers can fine-tune the material's electronic and physical properties to optimize performance in various devices.

Table 2: Potential Applications of Pyridazine Derivatives in Materials Science

| Application Area | Relevant Property of Pyridazine Core | Example of Investigated Derivative Class |

|---|---|---|

| OLEDs | Strong electron-accepting character, polarity. nih.gov | Pyridazine-phenoxazine derivatives for TADF emitters. nih.gov |

| OFETs | Planar structure, semiconducting nature. liberty.edu | General substituted pyridazines. liberty.edu |

| Nonlinear Optics | Intrinsic electron-deficient character. | Aromatic azaheterocycles including pyridazines. nih.gov |

| Host Materials | High thermal stability. | General pyridazine derivatives. nih.gov |

Design and Application of Novel Catalysts for Pyridazine Functionalization

The functionalization of the pyridazine ring is essential for creating new derivatives with tailored properties. However, the electron-deficient nature of the ring system presents challenges for certain substitution reactions. beilstein-journals.org Direct C-H functionalization, which avoids the need for pre-functionalized starting materials, is a highly sought-after strategy in modern organic synthesis due to its atom and step economy. researchgate.netrsc.org

Research in this area is focused on developing novel catalysts to overcome the inherent reactivity challenges of the pyridazine core. beilstein-journals.org Key catalytic strategies include:

Transition-Metal Catalysis: Metals such as palladium, copper, and rhodium are instrumental in mediating a wide range of C-H functionalization reactions, including arylation, alkylation, and alkenylation. beilstein-journals.org This allows for the direct introduction of new substituents onto the pyridazine scaffold.

Rare Earth Metal Catalysis: These metals are also being explored for their unique catalytic activities in C-H activation. beilstein-journals.org

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, offering mild and selective methods for functionalizing heterocyclic compounds.

The development of these catalytic systems is crucial for efficiently modifying compounds like this compound, enabling the synthesis of complex molecules that would be difficult to access through traditional methods. beilstein-journals.org Achieving regioselectivity—the ability to functionalize a specific position on the ring—remains a key challenge and a major focus of catalyst design. researchgate.netslideshare.net

Table 3: Catalytic Strategies for Pyridazine Ring Functionalization

| Catalytic Approach | Description | Target Transformation |

|---|---|---|

| Transition-Metal Catalysis | Utilizes metals like Pd, Cu, Rh to activate C-H bonds for cross-coupling reactions. beilstein-journals.org | C-H Arylation, Alkylation, Alkenylation. beilstein-journals.org |

| Rare Earth Metal Catalysis | Employs rare earth elements to facilitate novel C-H functionalization pathways. beilstein-journals.org | Diversely functionalized pyridazines. beilstein-journals.org |

| Metal-Free Approaches | Relies on non-metal catalysts or reagents to promote C-H functionalization, enhancing sustainability. organic-chemistry.orgbeilstein-journals.org | Direct functionalization of N-heterocycles. beilstein-journals.org |

| Annulation Reactions | Metal-catalyzed construction of fused heterocyclic systems via C-H activation. beilstein-journals.org | Pyridine-fused heterocycles. beilstein-journals.org |

Expansion of the Synthetic Library of Substituted Pyridazines for Comprehensive Structure-Property Relationship Studies

A systematic understanding of how molecular structure influences function is fundamental to both drug discovery and materials science. beilstein-journals.orgbeilstein-journals.org Expanding the synthetic library of derivatives based on the this compound scaffold is critical for conducting comprehensive structure-property relationship (SPR) and structure-activity relationship (SAR) studies. researchgate.netnih.gov

By systematically varying the substituents at different positions on the pyridazine ring and the attached phenyl group, researchers can generate a diverse collection of compounds. researchgate.net This library allows for the detailed investigation of how specific structural modifications affect key properties such as:

Biological Activity: In medicinal chemistry, SAR studies help identify the structural features responsible for a compound's therapeutic effects and selectivity. nih.govnih.gov

Electronic Properties: In materials science, SPR studies can correlate structural changes with properties like charge mobility, emission wavelength, and thermal stability. nih.gov

Physicochemical Properties: Modifications can alter lipophilicity, solubility, and metabolic stability, which are crucial for the performance of both pharmaceuticals and materials. nih.gov

The creation of such libraries is facilitated by the robust synthetic and catalytic methods described previously. researchgate.net The resulting data from these comprehensive studies are invaluable for the rational design of new molecules with optimized performance for specific applications, be it as a potent drug candidate or a high-performance organic semiconductor. nih.govnih.gov

Table 4: Impact of Structural Modifications on Pyridazine Properties (Illustrative Examples)

| Structural Modification | Potential Impact on Properties | Field of Application |

|---|---|---|

| Varying aryl substituents | Alters steric and electronic properties, influencing binding affinity or charge transport. nih.gov | Medicinal Chemistry, Materials Science |

| Introducing halogen atoms | Can modulate lipophilicity and introduce halogen bonding interactions. nih.gov | Medicinal Chemistry |

| Modifying core heterocycle | Changes the fundamental electronic nature and geometry of the molecule. nih.gov | Materials Science, Medicinal Chemistry |

| Adding lipophilic groups | Can improve selectivity and activity for certain biological targets. nih.gov | Medicinal Chemistry |

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-6-(2,4-dimethylphenyl)pyridazine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example:

- Nucleophilic substitution : React 3,6-dichloropyridazine with 2,4-dimethylphenylboronic acid under palladium catalysis. Optimize temperature (80–100°C) and solvent (toluene/ethanol mixture) to achieve >70% yield .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields comparable to conventional methods .

Key Variables Table:

| Method | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Nucleophilic Substitution | Pd(PPh₃)₄ | Toluene/EtOH | 80°C | 72% |

| Microwave-Assisted | Pd(OAc)₂ | DMF/H₂O | 120°C | 68% |

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR : Use deuterated DMSO to identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm). Coupling patterns distinguish pyridazine ring substitution .

- IR Spectroscopy : Confirm C-Cl stretching at 650–750 cm⁻¹ and pyridazine ring vibrations at 1550–1600 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 259.08 (calculated: 259.09) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethylphenyl group influence regioselectivity in further functionalization?

Methodological Answer: The methyl groups at the 2- and 4-positions create steric hindrance, directing electrophilic substitution to the para position of the pyridazine ring. Computational modeling (DFT) predicts electron density distribution, showing higher reactivity at the C4 position. Experimental validation via bromination (NBS in CCl₄) confirms >90% selectivity for the C4 product .

Contradiction Note : Some studies report competing C3 reactivity in polar solvents (e.g., DMF), likely due to solvent coordination effects. Researchers should optimize solvent choice and monitor via TLC .

Q. What strategies mitigate crystallization challenges during X-ray diffraction analysis?

Methodological Answer:

- Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow crystallization. Evidence shows monoclinic crystal systems (space group P21/c) with unit cell parameters a = 9.461 Å, b = 6.557 Å, c = 24.123 Å .

- Cryocooling : Stabilize crystals at 100 K using liquid nitrogen to reduce thermal motion artifacts.

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) and refine structures with SHELXL-2017. Report R1 < 0.05 for high confidence .

Q. How can computational models predict biological activity or binding affinity for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases PDB: 3QKK). The chloropyridazine moiety shows hydrogen bonding with Lys123 (ΔG = −8.2 kcal/mol).

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4 inhibition risk. Adjust substituents to improve pharmacokinetics .

Q. What analytical methods resolve discrepancies in purity assessments between HPLC and elemental analysis?

Methodological Answer:

- HPLC-DAD/UV : Use a C18 column (acetonitrile/water gradient) to detect impurities >0.1%. Compare retention times with standards.

- Elemental Analysis : Recalibrate instruments if C/H/N values deviate >0.3% from theoretical (e.g., C: 64.1%, H: 5.1%, N: 10.8%).

- Cross-Validation : Combine LC-MS and NMR to trace unidentified peaks (e.g., dimeric byproducts at m/z 517.15) .

Q. How does solvent polarity affect the compound’s stability in long-term storage?

Methodological Answer:

Retrosynthesis Analysis